N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfoxaflor is synthesized through a multi-step process involving the reaction of various intermediatesThe final steps involve the formation of the sulfoximine moiety and the attachment of the urea group .
Industrial Production Methods: Industrial production of sulfoxaflor involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and reagents to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Sulfoxaflor undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and transformation in the environment .
Common Reagents and Conditions: Common reagents used in the reactions of sulfoxaflor include nitrile hydratases, which facilitate the hydrolysis of the compound. UV irradiation is also used to induce photolysis, leading to the formation of different derivatives .
Major Products Formed: The major products formed from the reactions of sulfoxaflor include X11719474 and X11721061, which are derivatives resulting from hydration and photolysis processes .
Scientific Research Applications
Sulfoxaflor has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and agriculture. It is used to study the mechanisms of insect resistance and the environmental impact of insecticides. Additionally, it serves as a model compound for developing new insecticides with improved efficacy and safety profiles .
Mechanism of Action
Sulfoxaflor acts on insect nicotinic acetylcholine receptors (nAChRs), similar to neonicotinoids. it has a distinct mode of action due to its unique structure. Sulfoxaflor binds to nAChRs, causing overstimulation and eventual paralysis of the insect. This leads to the death of the target pests .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to sulfoxaflor include other sulfoximine insecticides and neonicotinoids. Examples include imidacloprid and thiamethoxam .
Uniqueness: Sulfoxaflor is unique due to its high efficacy against resistant insect populations and its distinct mode of action. Unlike neonicotinoids, sulfoxaflor has four stereoisomers, which contribute to its effectiveness and versatility in pest control .
Properties
CAS No. |
1186104-89-1 |
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Molecular Formula |
C10H12F3N3O2S |
Molecular Weight |
295.28 g/mol |
IUPAC Name |
[methyl-oxo-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ6-sulfanylidene]urea |
InChI |
InChI=1S/C10H12F3N3O2S/c1-6(19(2,18)16-9(14)17)7-3-4-8(15-5-7)10(11,12)13/h3-6H,1-2H3,(H2,14,17) |
InChI Key |
YLQFVPNHUKREEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC(=O)N)(=O)C |
Origin of Product |
United States |
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